4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
Description
This compound features a sulfamoyl benzamide core substituted with a bis(2-methoxyethyl) group and a 6-(methylsulfanyl)-1,3-benzothiazol-2-yl moiety. The sulfamoyl group is a critical pharmacophore in many bioactive molecules, contributing to interactions with enzymes or receptors. The 1,3-benzothiazole ring enhances stability and may modulate electronic properties, while the methylsulfanyl group at position 6 likely influences lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S3/c1-28-12-10-24(11-13-29-2)32(26,27)17-7-4-15(5-8-17)20(25)23-21-22-18-9-6-16(30-3)14-19(18)31-21/h4-9,14H,10-13H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJQFMPDGYCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfamoyl group, and the final coupling with the benzamide core. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with bis(2-methoxyethyl)amine and a suitable sulfonyl chloride under basic conditions.
Coupling with Benzamide Core: The final step involves coupling the benzothiazole intermediate with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxyethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring and sulfamoyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Benzamides with Heterocyclic Modifications
a) LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- Heterocyclic core: 1,3,4-oxadiazole vs. benzothiazole in the target compound.
- Substituents: Benzyl/methyl or cyclohexyl/ethyl sulfamoyl groups vs. bis(2-methoxyethyl) sulfamoyl.
b) N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Derivatives
- Example : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Key Differences :
- Thiazole vs. benzothiazole core.
- Nitrophenyl substituent vs. methylsulfanyl.
Benzothiazole-Based Sulfamoyl Benzamides
a) N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Structure : Similar core but lacks the bis(2-methoxyethyl)sulfamoyl and methylsulfanyl groups.
- Activity: Limited data available, but methoxy groups typically enhance solubility .
Structural-Activity Relationship (SAR) Analysis
Key Observations:
Heterocyclic Core : Benzothiazoles and oxadiazoles favor antimicrobial activity, while thiazoles and tetrazoles diverge into plant growth or herbicidal roles.
Sulfamoyl Substituents : Bis(2-methoxyethyl) groups may enhance solubility and metabolic stability compared to bulkier benzyl/cyclohexyl groups.
Aryl Modifications : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methylsulfanyl) alter bioactivity profiles.
Q & A
Basic: What synthetic routes are recommended for preparing 4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via cyclization of substituted anilines with sulfur sources (e.g., Lawesson’s reagent) .
- Step 2: Introduction of the sulfamoyl group using bis(2-methoxyethyl)sulfamoyl chloride under coupling conditions (e.g., EDCI/HOBt in DMF) .
- Step 3: Final amide coupling between the sulfamoylbenzoyl chloride and the benzothiazole amine intermediate, often using a base like triethylamine .
Key Considerations: Use TLC (chloroform:methanol, 7:3) to monitor reaction progress , and purify via column chromatography with silica gel .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control: Maintain precise temperatures during sulfamoylation (0–5°C to minimize side reactions) .
- Catalyst Selection: Use EDCI/DMAP for efficient amide bond formation, reducing racemization .
- Solvent Optimization: Replace DMF with acetonitrile in later stages to enhance solubility of polar intermediates .
- Scale-Up: Transition from batch to continuous flow reactors for exothermic steps to improve heat dissipation and reproducibility .
Basic: What analytical techniques are essential for characterizing this compound?
- Purity: HPLC with a C18 column (acetonitrile/water gradient) .
- Structural Confirmation:
- Crystallography: Single-crystal X-ray diffraction for absolute stereochemistry (if crystallizable) .
Advanced: What strategies mitigate solubility challenges in biological assays?
- Formulation: Use co-solvents like DMSO/PEG-400 (≤10% v/v) to maintain compound solubility without cytotoxicity .
- Prodrug Design: Introduce phosphate or acetyl groups on the methoxyethyl chains to enhance aqueous solubility, which are cleaved in vivo .
- Nanoparticle Encapsulation: Use liposomal carriers to improve bioavailability in cell-based assays .
Basic: What biological targets or pathways are associated with this compound?
Sulfamoyl-benzothiazole derivatives are hypothesized to target:
- Enzyme Inhibition: Tyrosine kinases or carbonic anhydrases via sulfamoyl group interactions .
- Antimicrobial Activity: Disruption of bacterial folate synthesis pathways (analogous to sulfonamides) .
- Anticancer Mechanisms: Induction of apoptosis in cancer cells via reactive oxygen species (ROS) modulation .
Advanced: How can resistance mechanisms against this compound be investigated?
- Genomic Profiling: Perform whole-genome sequencing of resistant bacterial/cancer cell lines to identify mutations in putative targets (e.g., dihydrofolate reductase) .
- Metabolomics: Analyze changes in cellular metabolites (e.g., folate levels) to pinpoint pathway disruptions .
- Co-crystallization Studies: Resolve compound-enzyme structures to identify binding-site mutations causing resistance .
Basic: How is compound stability assessed under physiological conditions?
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; quantify degradation via HPLC .
- Plasma Stability: Monitor parent compound levels in human plasma using LC-MS/MS over 6h .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation products .
Advanced: What computational models predict structure-activity relationships (SAR) for derivatives?
- Docking Simulations: Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB: 3IAI) .
- QSAR Models: Train machine learning algorithms on datasets of benzothiazole derivatives to predict IC values .
- MD Simulations: Analyze ligand-protein stability over 100 ns trajectories in GROMACS .
Basic: What in vitro assays evaluate the compound’s toxicity profile?
- Cytotoxicity: MTT assay in HEK293 cells (48h exposure; IC determination) .
- Genotoxicity: Comet assay to detect DNA strand breaks in Jurkat cells .
- hERG Inhibition: Patch-clamp electrophysiology to assess cardiac safety risks .
Advanced: How to design derivatives with improved selectivity for target enzymes?
- Bioisosteric Replacement: Substitute the methylsulfanyl group with trifluoromethyl to enhance hydrophobic interactions .
- Fragment-Based Design: Screen fragment libraries to identify moieties that improve binding to allosteric enzyme sites .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands to degrade target proteins selectively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
